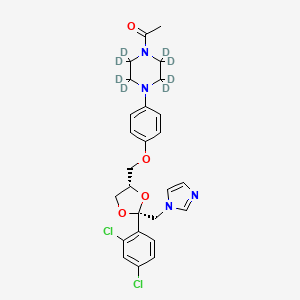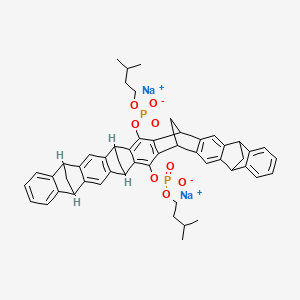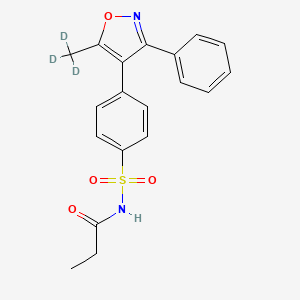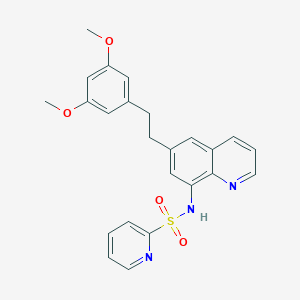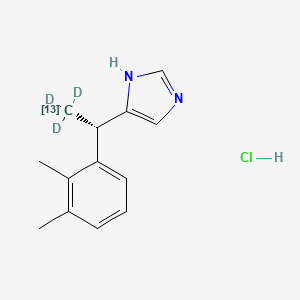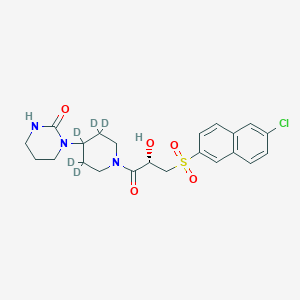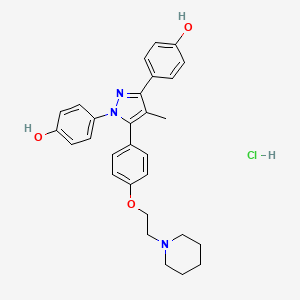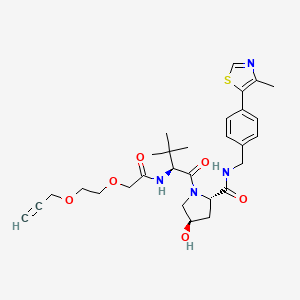
(S,R,S)-AHPC-O-PEG1-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,R,S)-AHPC-O-PEG1-propargyl is a synthetic compound that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S,R,S)-AHPC-O-PEG1-propargyl typically involves multiple steps, starting from commercially available precursors. The process includes the formation of the core structure, followed by the introduction of the propargyl group and the polyethylene glycol (PEG) linker. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (S,R,S)-AHPC-O-PEG1-propargyl can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides, under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(S,R,S)-AHPC-O-PEG1-propargyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including drug delivery and targeting.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-O-PEG1-propargyl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biological pathways. This can result in changes in cellular function, making it a valuable tool for studying and manipulating biological systems.
Comparison with Similar Compounds
- (S,R,S)-AHPC-O-PEG2-propargyl
- (S,R,S)-AHPC-O-PEG3-propargyl
- (S,R,S)-AHPC-O-PEG4-propargyl
Comparison: Compared to its analogs, (S,R,S)-AHPC-O-PEG1-propargyl is unique due to its shorter PEG linker, which can influence its solubility, stability, and interaction with molecular targets. This makes it particularly useful in applications where a shorter linker is advantageous, such as in certain drug delivery systems or biochemical assays.
Properties
Molecular Formula |
C29H38N4O6S |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-(2-prop-2-ynoxyethoxy)acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H38N4O6S/c1-6-11-38-12-13-39-17-24(35)32-26(29(3,4)5)28(37)33-16-22(34)14-23(33)27(36)30-15-20-7-9-21(10-8-20)25-19(2)31-18-40-25/h1,7-10,18,22-23,26,34H,11-17H2,2-5H3,(H,30,36)(H,32,35)/t22-,23+,26-/m1/s1 |
InChI Key |
GZSOURYSHDAJDX-MVERNJQCSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCC#C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


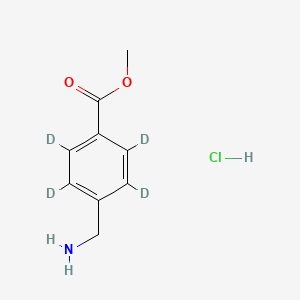
![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)

